molecular formula C19H18FN3O3S B2712035 Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923856-44-4

Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2712035
CAS No.: 923856-44-4
M. Wt: 387.43
InChI Key: FQHTVZXNZZKITA-UHFFFAOYSA-N
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Description

Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C19H18FN3O3S and its molecular weight is 387.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

  • Synthesis Techniques : Research has shown that compounds similar to Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can be synthesized using various techniques, including the Biginelli reaction. These methods are significant for constructing pyrimidine derivatives, which are pivotal in the development of new pharmaceuticals and materials (Kappe & Roschger, 1989).

Molecular Structure and Biological Activities

  • Molecular Analysis : Quantum chemical calculations and X-ray crystal structure analysis have been employed to understand the structural and electronic characteristics of tetrahydropyrimidine derivatives. Such studies are crucial for drug design, highlighting the compound's potential as a scaffold for pharmaceutical development (Memarian et al., 2013).

Pharmacological Applications

  • Antimicrobial and Anticancer Activities : Tetrahydropyrimidine derivatives have shown promising results in antimicrobial and anticancer evaluations. Some derivatives exhibit significant antibacterial and antifungal activities, as well as potent anticancer properties against various cancer cell lines. These findings underscore the compound's potential in developing new therapeutic agents (Sharma et al., 2012), (Abdel-Motaal et al., 2020).

Conformational Studies

  • Conformational Insights : The study of the compound's molecular structure reveals that the heterocyclic ring adopts a quasi-boat conformation, influencing its biological activity and interaction with biological targets. These insights are essential for the rational design of more effective and selective drugs (Memarian et al., 2013).

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-4-9-27-19-22-16-15(17(24)23-19)14(11-5-7-12(20)8-6-11)13(10(2)21-16)18(25)26-3/h4-8,14H,1,9H2,2-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHTVZXNZZKITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.